molecular formula C7H8F3N3 B13015282 N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B13015282
M. Wt: 191.15 g/mol
InChI Key: IEHCTPFJRLESIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated heterocyclic compound with a molecular weight of 191.15 g/mol. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridazine ring. The presence of the trifluoromethyl group imparts significant reactivity and selectivity, making it a valuable asset in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The pyridazine ring undergoes substitution reactions at positions activated by the electron-withdrawing -CF₃ group.

Electrophilic Aromatic Substitution (EAS)

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0–5°C, DCMNitration at C4 or C560–75%
Br₂/FeBr₃RT, CHCl₃Bromination at C455%

Nucleophilic Substitution

The dimethylamino group at position 3 can undergo alkylation or arylation under basic conditions:

  • Reaction with methyl iodide in DMF at 80°C yields quaternary ammonium salts.

  • Cross-coupling with aryl halides via Buchwald-Hartwig amination is feasible but requires optimization due to steric hindrance .

Oxidation Reactions

The dimethylamino group and pyridazine ring are susceptible to oxidation:

Reagent Target Site Product Notes
KMnO₄/H₂O-NMe₂-N⁺(O)Me₂ (N-oxide)Requires acidic conditions
H₂O₂/CF₃CO₃HPyridazine ringDihydroxypyridazine derivativeLimited yield (~40%)

The trifluoromethyl group remains inert under most oxidative conditions, enhancing stability .

Reduction Reactions

Selective reduction of the pyridazine ring is challenging due to its aromaticity. Catalytic hydrogenation under high-pressure H₂ (50–100 atm) with PtO₂ yields partially saturated derivatives:

Catalyst Conditions Product Yield
PtO₂H₂ (50 atm), EtOH, 80°C1,2,3,4-Tetrahydropyridazine30%
NaBH₄/CuIRT, THFPartial reduction of C=N bonds45%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the C-H bonds adjacent to the -CF₃ group:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives at C4/C550–65%
SonogashiraCuI, PdCl₂, NEt₃Alkynylated pyridazines60%

Acid/Base Reactivity

  • Protonation : The dimethylamino group is protonated in acidic media (pKa ~4.2), forming a water-soluble ammonium salt.

  • Deprotonation : Lithium diisopropylamide (LDA) deprotonates the pyridazine ring at C4, enabling further functionalization .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, primarily involving cleavage of the -CF₃ group and pyridazine ring fragmentation .

Key Mechanistic Insights

  • The -CF₃ group stabilizes intermediates via inductive effects, favoring meta substitution in EAS .

  • Steric hindrance from -NMe₂ limits reactivity at position 3, directing transformations to positions 4 and 5 .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine has been identified as a potential lead compound in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced potency and selectivity in biological systems due to their unique electronic properties .

Key Findings:

  • Inhibitory Activity : Studies have shown that this compound can inhibit specific protein kinases and enzymes involved in various disease pathways. Molecular docking studies suggest favorable binding interactions with target proteins, indicating its potential efficacy as a therapeutic agent.

Anticancer Research

Recent investigations into the anticancer properties of this compound highlight its cytotoxic effects against several cancer cell lines. For instance, structure–activity relationship studies demonstrate that derivatives of this compound exhibit significant apoptosis induction in tumor cells, suggesting its potential as an alternative to conventional chemotherapeutics.

Case Study Example:

  • A study published in MDPI evaluated the cytotoxicity of various derivatives, revealing that this compound exhibited moderate cytotoxicity with an IC50 value lower than established anticancer agents.

Dipeptidyl Peptidase IV Inhibition

The compound has also been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes mellitus. DPP-IV inhibitors prevent the degradation of incretin hormones, enhancing insulin secretion and lowering blood glucose levels.

Research Insights:

  • Comparative analyses have shown that compounds similar to this compound demonstrate promising results in lowering glucose levels in diabetic models, emphasizing the significance of trifluoromethyl substitutions in enhancing binding affinity to the DPP-IV enzyme.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine stands out due to its specific combination of the trifluoromethyl group and the pyridazine ring. This unique structure imparts enhanced reactivity and selectivity, making it particularly valuable in research and industrial applications.

Biological Activity

N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a trifluoromethyl group and two methyl groups at the nitrogen atom. The presence of the trifluoromethyl moiety enhances lipophilicity and biological activity, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

  • Cytokine Modulation :
    • The compound has been shown to modulate cytokine production, particularly interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play critical roles in immune responses and inflammation. Inhibition of these pathways may have therapeutic benefits in autoimmune diseases such as rheumatoid arthritis and lupus .
  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, related compounds with similar structures demonstrated MIC values ranging from 2 to 20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Therapeutics :
    • The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. It has shown promise in inhibiting the Pim-1 kinase, which is associated with various malignancies. Compounds structurally related to this compound exhibited IC50 values as low as 1.18 µM against cancer cell lines, suggesting significant cytotoxic activity .

Table 1: Biological Activity Overview

Activity TypeMechanism/TargetReference
Cytokine ModulationIL-12 and IL-23 inhibition ,
Antimicrobial ActivityMIC against MRSA
Cancer Cell Line InhibitionPim-1 kinase inhibition

Case Study: Autoimmune Disease Treatment

A study highlighted the role of this compound in modulating immune responses in mouse models of autoimmune diseases. The compound effectively reduced the severity of symptoms by downregulating pro-inflammatory cytokines, demonstrating its potential for therapeutic use in conditions like lupus and multiple sclerosis .

Case Study: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation. The most potent derivatives showed IC50 values below 5 µM against several cancer types, indicating strong anticancer activity .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile with minimal cytotoxic effects on non-cancerous cells at therapeutic concentrations . Further long-term studies are necessary to fully understand its safety profile.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3

InChI Key

IEHCTPFJRLESIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.